Dopac

Catalog No.
S607060
CAS No.
102-32-9
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dopac

CAS Number

102-32-9

Product Name

Dopac

IUPAC Name

2-(3,4-dihydroxyphenyl)acetic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)

InChI Key

CFFZDZCDUFSOFZ-UHFFFAOYSA-N

SMILES

Array

solubility

4 mg/mL

Synonyms

3,4-Dihydroxybenzeneacetic Acid; (3,4-Dihydroxyphenyl)acetic Acid; Ba 2773; DOPAC; Dihydroxyphenylacetic Acid; Dopacetic Acid; Homoprotocatechuic Acid;

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)O

The exact mass of the compound 3,4-Dihydroxyphenylacetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73191. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates. It belongs to the ontological category of dihydroxyphenylacetic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

DOPAC (3,4-Dihydroxyphenylacetic acid, CAS 102-32-9) is a highly valued bifunctional precursor in materials science and an essential analytical standard in neurochemistry [1]. Structurally, it features an ortho-dihydroxyl (catechol) group and a terminal carboxylic acid, making it an ideal building block for synthesizing bioadhesive polymers, functionalizing metal oxide nanoparticles, and developing targeted drug delivery systems [2]. In analytical workflows, DOPAC serves as an indispensable reference standard for quantifying dopaminergic turnover via high-performance liquid chromatography with electrochemical detection (HPLC-ECD) and fast-scan cyclic voltammetry (FSCV) [3]. Its unique combination of high metal-coordination affinity, defined electrochemical kinetics, and controlled reactivity makes it a critical procurement target for specialized laboratory and industrial applications where generic catecholamines fail.

Procurement attempts to substitute DOPAC with closely related analogs routinely fail due to distinct structural and reactivity differences that dictate process outcomes [1]. While dopamine is the most common catecholamine, its primary amine group drives spontaneous oxidative self-polymerization (polydopamine formation) at physiological or basic pH, preventing clean, stoichiometric grafting onto polymer backbones [2]. Conversely, substituting DOPAC with its downstream metabolite, homovanillic acid (HVA), eliminates the critical bidentate binding capability because HVA’s 3-methoxy substitution blocks stable coordination with metal oxides [3]. Therefore, DOPAC is uniquely required when a process demands the robust adhesive and chelating properties of a catechol combined with the controlled, non-polymerizing coupling chemistry of a carboxylic acid.

Controlled Polymer Grafting Stability (DOPAC vs. Dopamine)

When synthesizing catechol-functionalized biomaterials (e.g., chitosan or PEG hydrogels), DOPAC provides a stable carboxylate for carbodiimide coupling without the risk of uncontrolled cross-linking[1]. Dopamine, possessing both an amine and a catechol, undergoes rapid intramolecular cyclization and spontaneous oxidative polymerization at pH > 7.5, yielding dark, insoluble polydopamine aggregates [2]. DOPAC lacks the primary amine, completely avoiding this Michael addition pathway and allowing for precise stoichiometric grafting (e.g., up to 23.5% grafting ratios on chitosan) while maintaining a clear, unpolymerized precursor state[1].

Evidence DimensionPrecursor Stability and Grafting Control
Target Compound DataDOPAC: Stable at pH > 7.0; enables controlled EDC/NHS grafting without auto-polymerization.
Comparator Or BaselineDopamine: Spontaneously auto-oxidizes and polymerizes into polydopamine at pH > 7.5.
Quantified DifferenceDOPAC eliminates amine-driven auto-polymerization, enabling >20% stoichiometric grafting yields without melanization.
ConditionsAqueous EDC/NHS coupling to amine-bearing polymers (e.g., chitosan) at physiological to slightly basic pH.

Procuring DOPAC allows material scientists to cleanly functionalize amine-rich backbones with adhesive catechol groups while avoiding the batch-to-batch variability and dark byproducts associated with dopamine.

Bidentate Surface Anchoring Affinity (DOPAC vs. Homovanillic Acid)

The stabilization of metal oxide nanoparticles (such as Fe3O4 or TiO2) requires strong surface ligands. DOPAC utilizes its intact ortho-dihydroxyl (catechol) moiety to form highly stable, bidentate coordination bonds with under-coordinated metal atoms on the nanoparticle surface [1]. In contrast, homovanillic acid (HVA) features a methoxy group at the 3-position, which sterically and electronically restricts it to weak, monodentate interactions [2]. This structural difference means DOPAC can successfully phase-transfer and stabilize magnetic nanoparticles in aqueous colloidal solutions for biomedical applications, whereas HVA fails to provide sufficient anchoring energy [1].

Evidence DimensionNanoparticle Surface Coordination
Target Compound DataDOPAC: Forms strong bidentate coordination bonds via the intact catechol group.
Comparator Or BaselineHVA (Homovanillic Acid): Forms weak, easily dissociable bonds due to 3-methoxy substitution.
Quantified DifferenceDOPAC provides irreversible bidentate anchoring, whereas HVA lacks the dual hydroxyls required for stable chelation.
ConditionsLigand exchange and stabilization of 5-300 nm Fe3O4 or TiO2 nanoparticles in aqueous media.

For manufacturers of functionalized magnetic nanoparticles or targeted delivery systems, DOPAC is mandatory to ensure long-term colloidal stability and prevent ligand dissociation.

Electrochemical Resolution for Sensor Calibration (DOPAC vs. Dopamine/Ascorbic Acid)

In the development of neurochemical sensors, distinguishing dopamine from its primary metabolite, DOPAC, is a critical performance metric. DOPAC exists as a negatively charged species (3,4-dihydroxyphenylacetate) at physiological pH, whereas dopamine is a positively charged cation [1]. This charge differential allows polymer-coated electrodes (e.g., Nafion or PEDOT/CNT) to selectively repel DOPAC while preconcentrating dopamine [2]. Calibrating these sensors requires exact DOPAC reference standards to quantify the rejection ratio and validate the sensor's selectivity profile against high-concentration extracellular metabolites [1].

Evidence DimensionElectrochemical Selectivity and Charge
Target Compound DataDOPAC: Anionic at pH 7.4; repelled by cation-exchange polymer coatings.
Comparator Or BaselineDopamine: Cationic at pH 7.4; preconcentrated by cation-exchange polymer coatings.
Quantified DifferenceDOPAC's anionic nature allows >10-fold selective rejection by Nafion/PEDOT coatings compared to dopamine.
ConditionsFast-scan cyclic voltammetry (FSCV) or differential pulse voltammetry (DPV) at physiological pH (7.4).

Analytical laboratories and sensor developers must procure DOPAC to accurately calibrate electrode selectivity and calculate true dopamine turnover ratios.

Synthesis of Tissue-Adhesive Hydrogels

Because DOPAC avoids the spontaneous melanization and auto-polymerization characteristic of dopamine, it is the preferred precursor for grafting catechol groups onto amine-bearing polymers like chitosan and PEG [1]. This enables the reproducible manufacturing of injectable, tissue-adhesive hydrogels with precise stoichiometric control.

Surface Functionalization of Magnetic Nanoparticles

DOPAC’s ability to form stable bidentate coordination bonds makes it an optimal ligand for stabilizing Fe3O4 nanoparticles in aqueous media [2]. Unlike HVA, DOPAC ensures irreversible anchoring, providing a reliable foundation for downstream conjugation with targeting antibodies or drug payloads.

Calibration Standards for Neurochemical Biosensors

For developers of fast-scan cyclic voltammetry (FSCV) and differential pulse voltammetry (DPV) systems, DOPAC is a mandatory calibration standard[3]. Its specific anionic charge at physiological pH is required to validate the permselectivity of polymer-coated electrodes designed to isolate dopamine signals in complex biological matrices.

Physical Description

Off-white powder; [Alfa Aesar MSDS]
Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

168.04225873 Da

Monoisotopic Mass

168.04225873 Da

Heavy Atom Count

12

LogP

0.98
0.98 (LogP)
0.98

Melting Point

168 °C

UNII

KEX5N0R4N5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000082 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

102-32-9

Metabolism Metabolites

3,4-dihydroxyphenylacetic acid has known human metabolites that include Protocatehuic acid, 4-hydroxyphenylacetic acid, and 3-hydroxyphenylacetic acid.
3,4-dihydroxyphenylacetic acid is a known human metabolite of Cyanidin.

Wikipedia

3,4-Dihydroxyphenylacetic_acid

Dates

Last modified: 08-15-2023

Nitric oxide and dopamine metabolism converge via mitochondrial dysfunction in the mechanisms of neurodegeneration in Parkinson's disease

Carla Nunes, João Laranjinha
PMID: 33864752   DOI: 10.1016/j.abb.2021.108877

Abstract

The molecular mechanisms underlying the degeneration and neuronal death associated with Parkinson's disease (PD) are not clearly understood. Several pathways and models have been explored in an overwhelming number of studies. Overall, from these studies, mitochondrial dysfunction and nitroxidative stress have emerged as major contributors to degeneration of dopaminergic neurons in PD. In addition, an excessive or inappropriate production of nitric oxide (
NO) and an abnormal metabolism of dopamine have been independently implicated in both processes. However, the participation of
NO in reactions with dopamine relevant to neurotoxicity strongly suggests that dopamine or its metabolites may be potential targets for
NO, affecting the physiological chemistry of both,
NO and dopamine. In this short review, we provide a critical and integrative appraisal of the nitric oxide-dopamine pathway we have previously suggested and that might be operative in PD. This pathway emphasizes a connection between abnormal dopamine and
NO metabolism, which may potentially converge in an integrated mechanism with toxic cellular outcomes. In particular, it encompasses the synergistic interaction of
NO with 3,4-dihydroxyphenylacetic acid (DOPAC), a major dopamine metabolite, leading to dopaminergic cell death via mechanisms that involve mitochondrial dysfunction, gluthathione depletion and nitroxidative stress.


A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization

Feng Yang, Yi Li, Hong Pan, Kaili Wu, Yuanfu Lu, Fuguo Shi
PMID: 33358301   DOI: 10.1016/j.jpba.2020.113822

Abstract

3,4-dihydroxyphenylacetaldehyde (DOPAL), a toxic intermediary metabolite of dopamine (DA), causes catecholaminergic neurodegeneration via covalent binding with functional proteins or other biomolecules. Accurate quantification of DOPAL is essential to investigate the etiological factors associated with DOPAL and the pathogenetic role of DOPAL in Parkinson's disease (PD). However, no validated quantitative methods are available. Quantification of DOPAL in biosample is challenging since it is a reactive endogenous aldehyde with poor ionization efficiency and chromatographic behavior in the LC-MS system. Here, a sensitive, simple, and robust UPLC-MS/MS method has been established and validated for the determination of DOPAL in rat brain tissue specimens. DOPAL was found to be unstable in biosample due to reactive aldehyde whereas it was stable in acidic condition. The analyte was stabilized by pH and temperature control during the sample preparation and derivatization. Then, a chemical derivatization method that can be readily performed in acidic conditions and at low temperature was employed using 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) to block the reactive aldehyde and improve the detection sensitivity (about 100-fold increase) and chromatographic retention. Bovine serum albumin was used as a surrogate matrix, which was validated by the parallelism assay and post-column infusion experiment. This method was fully validated and the lower limit of quantification (LLOQ) was 0.5 ng/mL. With the method, a significant increase of DOPAL level was found in striatum region of rats received 6-hydroxydopamine (6-OHDA) injection for 12 h, indicating DOPAL may play a pathogenic role in 6-OHDA-induced PD model.


Depressive-like behaviors in mice with Imiquimod-induced psoriasis

Jianning Guo, Yu Liu, Xiaoyao Guo, Yujiao Meng, Cong Qi, Jingxia Zhao, Tingting Di, Lu Zhang, Xinwei Guo, Yazhuo Wang, Yan Wang, Ping Li
PMID: 33242707   DOI: 10.1016/j.intimp.2020.107057

Abstract

Psoriasis is not only a chronic inflammatory skin disease but also a psychosomatic disorder. Depression is one of the most common associated diseases, which aggravates psoriatic skin lesions and affects the life quality of patients. Clinical experiments establish a correlation between psoriasis and depression; however, the mechanisms yet unclear because only a few related studies are available. Therefore, to investigate whether imiquimod-induced psoriasis-like mice showed depressive-like behavior, 5% imiquimod cream was smeared on the back of mice to induce psoriasis-like skin lesions for 8 days. Consequently, the psoriasis area and severity index (PASI) score, epidermal thickness, expression of Ki67 and CD3
T lymphocyte, the content of IL-12p70, IL-17A, and IL-23 in skin lesions were increased. The psoriasis-like mice presented significant changes in body mass. The sugar water preference rate, the central area distance and area time, and the content of 3,4-dihydroxyphenylaceticacid (DOPAC) and noradrenaline (NE) in the prefrontal cortex, 5-hydroxytryptamine (5-HT), adrenaline (Ad), and DOPAC in the hippocampus, and Ad and γ-aminobutyric acid (GABA) in the hypothalamus of psoriasis-like mice were significantly decreased. The results showed that after the application of imiquimod, depressive-like behaviors appeared in psoriasis-like mice, and the secretion of related neurotransmitters was disordered. Thus, these mice could be used as animal models for studying psoriasis complicated with depression symptoms.


Screening of Human Gut Bacterial Culture Collection Identifies Species That Biotransform Quercetin into Metabolites with Anticancer Properties

Ranjini Sankaranarayanan, Prabhjot Kaur Sekhon, Achuthan Ambat, Julia Nelson, Davis Jose, G Jayarama Bhat, Joy Scaria
PMID: 34208885   DOI: 10.3390/ijms22137045

Abstract

We previously demonstrated that flavonoid metabolites inhibit cancer cell proliferation through both CDK-dependent and -independent mechanisms. The existing evidence suggests that gut microbiota is capable of flavonoid biotransformation to generate bioactive metabolites including 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), 3,4-dihydroxybenzoic acid (3,4-DHBA), 3,4,5-trihyroxybenzoic acid (3,4,5-THBA) and 3,4-dihydroxyphenylacetic acid (DOPAC). In this study, we screened 94 human gut bacterial species for their ability to biotransform flavonoid quercetin into different metabolites. We demonstrated that five of these species were able to degrade quercetin including
,
,
,
and
. Additional studies showed that
could generate 2,4,6-THBA and 3,4-DHBA from quercetin while
generates DOPAC. In addition to the differences in the metabolites produced, we also observed that the kinetics of quercetin degradation was different between
and
, suggesting that the pathways of degradation are likely different between these strains. Similar to the antiproliferative effects of 2,4,6-THBA and 3,4-DHBA demonstrated previously, DOPAC also inhibited colony formation ex vivo in the HCT-116 colon cancer cell line. Consistent with this, the bacterial culture supernatant of
also inhibited colony formation in this cell line. Thus, as
and
generate metabolites possessing antiproliferative activity, we suggest that these strains have the potential to be developed into probiotics to improve human gut health.


Structural Features and Toxicity of α-Synuclein Oligomers Grown in the Presence of DOPAC

Luana Palazzi, Benedetta Fongaro, Manuela Leri, Laura Acquasaliente, Massimo Stefani, Monica Bucciantini, Patrizia Polverino de Laureto
PMID: 34199427   DOI: 10.3390/ijms22116008

Abstract

The interplay between α-synuclein and dopamine derivatives is associated with oxidative stress-dependent neurodegeneration in Parkinson's disease (PD). The formation in the dopaminergic neurons of intraneuronal inclusions containing aggregates of α-synuclein is a typical hallmark of PD. Even though the biochemical events underlying the aberrant aggregation of α-synuclein are not completely understood, strong evidence correlates this process with the levels of dopamine metabolites. In vitro, 3,4-dihydroxyphenylacetaldehyde (DOPAL) and the other two metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and 3,4-dihydroxyphenylethanol (DOPET), share the property to inhibit the growth of mature amyloid fibrils of α-synuclein. Although this effect occurs with the formation of differently toxic products, the molecular basis of this inhibition is still unclear. Here, we provide information on the effect of DOPAC on the aggregation properties of α-synuclein and its ability to interact with membranes. DOPAC inhibits α-synuclein aggregation, stabilizing monomer and inducing the formation of dimers and trimers. DOPAC-induced oligomers did not undergo conformational transition in the presence of membranes, and penetrated the cell, where they triggered autophagic processes. Cellular assays showed that DOPAC reduced cytotoxicity and ROS production induced by α-synuclein aggregates. Our findings show that the early radicals resulting from DOPAC autoxidation produced covalent modifications of the protein, which were not by themselves a primary cause of either fibrillation or membrane binding inhibition. These findings are discussed in the light of the potential mechanism of DOPAC protection against the toxicity of α-synuclein aggregates to better understand protein and catecholamine biology and to eventually suggest a scaffold that can help in the design of candidate molecules able to interfere in α-synuclein aggregation.


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